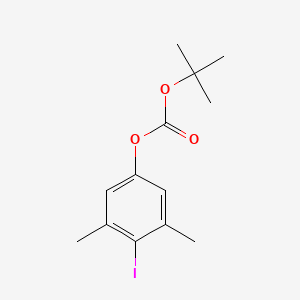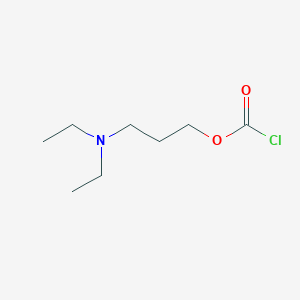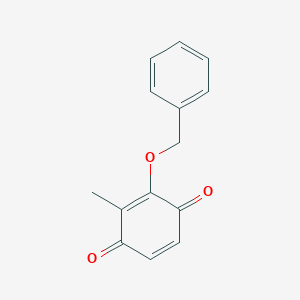![molecular formula C29H24Cl2O B14245343 Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- CAS No. 226700-19-2](/img/structure/B14245343.png)
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- is a complex organic compound characterized by its aromatic benzene ring substituted with two chlorine atoms and a methylene group linked to a triphenylmethoxy propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- typically involves multiple steps, starting with the chlorination of benzene to introduce the dichloro substituents. This is followed by the addition of the methylene group and the triphenylmethoxy propyl chain through a series of reactions involving electrophilic aromatic substitution and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzene ring and chlorine substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce phenols or ethers .
Aplicaciones Científicas De Investigación
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The aromatic ring and substituents play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,2-dichloro-4-methyl-: Similar in structure but with a methyl group instead of the methylene-triphenylmethoxy propyl chain.
Benzene, 1,4-dichloro-2-methyl-: Another dichlorobenzene derivative with different substitution patterns.
Uniqueness
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- is unique due to its complex substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
226700-19-2 |
|---|---|
Fórmula molecular |
C29H24Cl2O |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
1,2-dichloro-4-(4-trityloxybut-1-en-2-yl)benzene |
InChI |
InChI=1S/C29H24Cl2O/c1-22(23-17-18-27(30)28(31)21-23)19-20-32-29(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-18,21H,1,19-20H2 |
Clave InChI |
SFTBUYYLQSKHOB-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


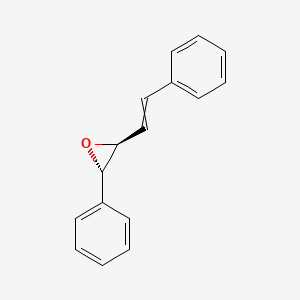
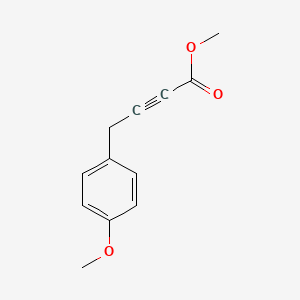



![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
